![molecular formula C8H7BrN2 B1336756 3-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 4805-70-3](/img/structure/B1336756.png)
3-Bromo-2-methylimidazo[1,2-a]pyridine
描述
3-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the imidazo[1,2-a]pyridine ring system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the substitution of a hydrogen atom at the C-3 position with a bromine atom . The reaction conditions often involve the use of sodium carbonate in methanol to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Nucleophilic Substitution Reactions
The bromine atom at position 3 serves as a reactive site for nucleophilic displacement, enabling diverse functionalization:
Mechanistic Insight :
The bromine undergoes oxidative addition with palladium catalysts in cross-coupling reactions, followed by transmetallation with boronic acids or amines. Radical pathways dominate in halogen exchange reactions .
Cyclization and Ring-Expansion Reactions
The imidazo[1,2-a]pyridine core participates in annulation reactions to form polycyclic systems:
Key Study :
Under oxidative conditions with tert-butyl hydroperoxide (TBHP), 3-bromo-2-methylimidazo[1,2-a]pyridine undergoes tandem cyclization-bromination to form tricyclic structures via radical intermediates (Scheme 1 in ).
C–H Functionalization
Direct functionalization at the C6/C8 positions is achieved through radical or transition-metal catalysis:
Mechanistic Pathway :
Yttrium triflate promotes iminium ion formation from aldehydes and amines, which subsequently alkylates the electron-rich C3 position of the imidazo[1,2-a]pyridine core .
Oxidation and Reduction
The methyl group and heteroaromatic system participate in redox reactions:
Transformation | Reagents | Product | Yield | Notes |
---|---|---|---|---|
KMnO₄ Oxidation | KMnO₄, H₂O, 70°C | 2-Carboxyimidazo[1,2-a]pyridine | 58% | Over-oxidation side products observed |
NaBH₄ Reduction | NaBH₄, MeOH, 25°C | 2-Methylimidazo[1,2-a]pyridine | 92% | Selective debromination without ring hydrogenation |
Comparative Reactivity with Analogues
The bromine and methyl groups significantly influence reactivity compared to other derivatives:
Compound | Reactivity with TBHP | Suzuki Coupling Efficiency | Radical Stability |
---|---|---|---|
This compound | High (85% yield) | 89% (arylboronic acid) | Moderate |
3-Chloro-2-methylimidazo[1,2-a]pyridine | Low (23% yield) | 42% (arylboronic acid) | Poor |
3-Iodo-2-methylimidazo[1,2-a]pyridine | Moderate (61% yield) | 95% (arylboronic acid) | High |
Mechanistic Case Study: TBHP-Mediated Reactions
A chemodivergent pathway was reported by Liu et al. ( ):
-
Path A (I₂/TBHP system): C–C bond cleavage yields N-(pyridin-2-yl)amides.
-
Path B (TBHP alone): Bromocyclization forms 3-bromoimidazo[1,2-a]pyridines.
Critical intermediates were confirmed via radical trapping experiments and X-ray crystallography.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
3-Bromo-2-methylimidazo[1,2-a]pyridine has demonstrated antimicrobial properties, particularly against Staphylococcus aureus. One study reported that this compound exhibited significant activity at specific concentrations, indicating its potential as an antimicrobial agent .
Anti-Tuberculosis Activity
Recent research has highlighted the efficacy of imidazo[1,2-a]pyridine analogues against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Compounds derived from this class, including this compound, have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . This suggests a potential pathway for developing new anti-TB therapies.
Synthesis and Chemical Reactions
This compound can be synthesized through various methods involving the bromination of 2-methylimidazo[1,2-a]pyridine. The compound serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecular structures. Notably, it can participate in reactions that form carbon-nitrogen bonds under mild conditions, facilitating the synthesis of other imidazo derivatives .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound have revealed critical insights into its biological activity. Modifications to the imidazopyridine core significantly affect its pharmacological properties. For instance, alterations in substituents can enhance or diminish its antagonistic activity against specific biological targets. A study highlighted how the removal or modification of certain functional groups led to a marked decrease in activity, underscoring the importance of structural integrity for maintaining efficacy .
Case Study 1: Antimicrobial Properties
A study conducted on various halogenated derivatives of imidazo[1,2-a]pyridine indicated that this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results suggested that halogenation could enhance the bioactivity of imidazo derivatives.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | X μg/mL |
Other Derivative | E. coli | Y μg/mL |
Case Study 2: Anti-TB Activity
In a high-throughput screening approach aimed at discovering new anti-TB agents, several compounds derived from imidazo[1,2-a]pyridine were identified as potent inhibitors of Mycobacterium tuberculosis. The lead compound showed an impressive MIC value and was further evaluated for its pharmacokinetic properties in vivo.
Compound | MIC (μM) | Efficacy Against MDR-TB |
---|---|---|
Lead Compound | ≤0.006 | Excellent |
Comparison Compound | ≤0.03 | Good |
作用机制
The mechanism of action of 3-Bromo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
2-Methylimidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Iodo-2-methylimidazo[1,2-a]pyridine: Similar to 3-Bromo-2-methylimidazo[1,2-a]pyridine but with an iodine atom instead of bromine.
3-Chloro-2-methylimidazo[1,2-a]pyridine: Another halogenated derivative with a chlorine atom at the C-3 position.
Uniqueness: this compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity and binding affinity towards biological targets, making it a valuable compound in medicinal chemistry and other research fields .
生物活性
3-Bromo-2-methylimidazo[1,2-a]pyridine (3-Br-2-MeImPyr) is a heterocyclic aromatic compound known for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
3-Br-2-MeImPyr is part of the imidazo[1,2-a]pyridine family, characterized by a fused imidazole and pyridine ring with a bromine atom at the C-3 position. Its molecular formula is C₇H₅BrN₂, and it exhibits significant chemical reactivity due to the presence of the bromine substituent, which can undergo various substitution reactions.
In Vitro Studies
Research has demonstrated that 3-Br-2-MeImPyr possesses notable antimicrobial properties, particularly against Staphylococcus aureus. In studies conducted to assess its minimum inhibitory concentration (MIC), the compound showed effective inhibition at concentrations as low as 0.1 μM. The antimicrobial mechanism is believed to involve interference with essential biochemical pathways in bacteria, leading to cell death or growth inhibition .
Comparative Efficacy
The efficacy of 3-Br-2-MeImPyr was compared with other imidazo[1,2-a]pyridine derivatives. A study indicated that bromination at specific positions significantly affects biological activity; for instance, substituting bromine with larger groups resulted in a marked decrease in antimicrobial potency .
Compound | MIC (μM) | Activity |
---|---|---|
3-Br-2-MeImPyr | 0.1 | Effective against S. aureus |
Compound A | 0.5 | Moderate activity |
Compound B | >10 | Ineffective |
The mode of action for 3-Br-2-MeImPyr involves targeting bacterial cell membranes and disrupting their integrity. This disruption can lead to leakage of cellular contents and eventual cell lysis. Additionally, the compound may inhibit key enzymes involved in bacterial metabolism .
Case Study 1: Antimicrobial Screening
In a comprehensive study assessing various imidazo[1,2-a]pyridine derivatives, 3-Br-2-MeImPyr was highlighted for its superior activity against multi-drug resistant strains of bacteria. The study utilized high-throughput screening methods to evaluate over 100 compounds, identifying 3-Br-2-MeImPyr as one of the most promising candidates for further development .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the C-6 and C-7 positions significantly influenced the biological activity of imidazo[1,2-a]pyridines. Compounds with smaller substituents maintained higher activity levels compared to those with larger groups such as trifluoromethyl or bulky alkyl groups .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-2-methylimidazo[1,2-a]pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via halogen-metal exchange reactions. For example, this compound reacts with isopropylmagnesium chloride·lithium chloride in THF at low temperatures (−15°C to 10°C), followed by quenching with chlorodiphenylphosphine . However, yields can be low (e.g., 5.9% in one study). To optimize efficiency:
- Use high-purity starting materials to avoid side reactions.
- Monitor reaction progress via TLC (e.g., 1:1 DCM:EtOAc) to determine completion of halogen-metal exchange.
- Purify intermediates using reverse-phase HPLC and silica gel chromatography (0–100% EtOAc/DCM gradients) .
Q. How can researchers validate the structural identity of this compound derivatives?
- Methodological Answer : Combine multiple analytical techniques:
- 1H/13C NMR : Identify substituents and confirm regiochemistry (e.g., methyl group at C2 vs. C3). For example, δ 1.82 ppm (d, J = 1.2 Hz) corresponds to the C2 methyl group in DMSO-d6 .
- HRMS : Verify molecular weight (e.g., calculated m/z 333.1151 for C20H18N2OP+; observed 333.1157) .
- LC/MS : Monitor retention times (e.g., 3.734 min using Method 1) to assess purity .
Q. What are the key challenges in purifying this compound derivatives?
- Methodological Answer : Challenges include low yields and byproduct formation. Solutions:
- Use column chromatography with gradient elution (e.g., 0–75% EtOAc in DCM) .
- Convert intermediates to salts (e.g., HCl salts via 1M HCl in Et2O) to improve crystallinity .
- Employ recrystallization in DCM/Et2O mixtures to remove impurities .
Advanced Research Questions
Q. How do structural modifications at the C3 position of this compound impact biological activity?
- Methodological Answer : Introduce substituents via cross-coupling (e.g., Suzuki with 4-cyanophenylboronic acid) or phosphorylation (e.g., chlorodiphenylphosphine) to explore SAR. For example:
- Phosphorylated derivatives (e.g., 3-(diphenylphosphoryl)-2-methylimidazo[1,2-a]pyridine) show enhanced receptor antagonism in neuropeptide S receptor studies .
- Bromine substitution at C3 enables further functionalization for anticancer or antimycobacterial agents .
Q. What strategies resolve contradictory data in regioselective synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in regiochemistry often arise from competing reaction pathways. Mitigation strategies:
- Use computational modeling (DFT) to predict favorable transition states for cyclization .
- Employ directing groups (e.g., methyl at C2) to control regioselectivity during halogenation or cross-coupling .
- Validate outcomes via X-ray crystallography (e.g., π-stacking interactions in crystal structures) .
Q. How can one-pot methodologies improve the synthesis of complex imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : One-pot reactions reduce purification steps. For example:
- Combine 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form tetrahydroimidazo[1,2-a]pyridines in a single step .
- Optimize solvent systems (e.g., THF/dioxane) and temperature profiles (e.g., 100°C for 16 hours) to enhance cyclization efficiency .
- Yield Improvement : Add catalysts like iodine (e.g., 55–61% yields in tetrahydroimidazo derivatives) .
Q. What role do intermolecular interactions play in the physicochemical properties of this compound derivatives?
- Methodological Answer : Crystallography studies reveal that π-stacking and C–H···N interactions influence solubility and stability. For example:
- Methyl groups at C2 enhance hydrophobic interactions, improving membrane permeability .
- Bromine at C3 increases molecular weight and polar surface area, affecting bioavailability .
Q. Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Standardize assay conditions (e.g., cell lines, incubation times) to enable cross-study comparisons .
- Conduct meta-analyses of SAR data to identify consensus pharmacophores (e.g., diphenylphosphoryl groups for receptor antagonism) .
- Validate contradictory findings using orthogonal assays (e.g., in vitro kinase inhibition vs. in vivo rodent models) .
Q. What computational tools are recommended for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for Suzuki-Miyaura coupling steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. dioxane) .
- Cheminformatics : Use tools like RDKit to predict steric hindrance from the C2 methyl group during phosphine ligand coordination .
Q. Tables for Key Data
Table 1 : Synthetic Yields and Conditions for Selected Derivatives
Derivative | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
3-(Diphenylphosphoryl)-2-Me | THF, −15°C → rt, reverse-phase HPLC | 5.9 | |
Tetrahydroimidazo derivative | One-pot, iodine catalyst, 100°C, 16 h | 55–61 | |
Suzuki-coupled cyanophenyl | Pd catalyst, 4-cyanophenylboronic acid | 49–65 |
Table 2 : Biological Activities of Key Derivatives
Derivative | Biological Activity | IC50 (nM) | Reference |
---|---|---|---|
3-(Diphenylphosphoryl)-2-Me | Neuropeptide S antagonist | 120 | |
6-Bromo-2-(4-nitrophenyl) | Anticancer (in vitro) | 850 | |
Zolpidem analog | Anxiolytic (rodent models) | 15 |
属性
IUPAC Name |
3-bromo-2-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXIXIHSALTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428124 | |
Record name | 3-bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4805-70-3 | |
Record name | 3-bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。